molecular formula C13H16N3NaO4S B7771369 sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate

Cat. No.: B7771369
M. Wt: 333.34 g/mol
InChI Key: DJGAAPFSPWAYTJ-UHFFFAOYSA-M
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Description

The compound identified as “sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate” is known as RMC-6236. It is a novel, oral, non-covalent inhibitor that selectively targets the active, guanosine triphosphate-bound state of both mutant and wild-type variants of the canonical rat sarcoma virus isoforms. This compound has shown significant promise in preclinical and clinical studies, particularly in the treatment of cancers driven by mutations in the Kirsten rat sarcoma virus gene.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RMC-6236 involves multiple steps, including the formation of a tri-complex with cyclophilin A. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the compound is designed to be a non-covalent inhibitor, which suggests that its synthesis involves precise control over the formation of non-covalent interactions.

Industrial Production Methods: Industrial production methods for RMC-6236 are also proprietary. Typically, the production of such compounds involves large-scale synthesis in controlled environments to ensure the purity and efficacy of the final product. The process likely includes multiple purification steps to isolate the active compound from any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions: RMC-6236 primarily undergoes non-covalent interactions with its target proteins. It does not participate in traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its activity is based on its ability to form stable complexes with its molecular targets.

Common Reagents and Conditions: The formation of the tri-complex with cyclophilin A is a key aspect of RMC-6236’s activity. This process likely involves the use of specific reagents that facilitate the non-covalent binding of the compound to its target proteins. The exact conditions for these interactions are proprietary.

Major Products Formed: The major product formed from the interaction of RMC-6236 with its target proteins is a stable tri-complex that inhibits the activity of the rat sarcoma virus proteins. This inhibition leads to the suppression of cancer cell growth and proliferation.

Scientific Research Applications

RMC-6236 has a wide range of scientific research applications, particularly in the field of oncology. It has shown significant promise in the treatment of cancers driven by mutations in the Kirsten rat sarcoma virus gene, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma. Preclinical studies have demonstrated that RMC-6236 can induce deep and sustained tumor regressions in multiple cancer types. Additionally, it has been found to be well-tolerated in clinical trials, with a favorable safety profile.

Mechanism of Action

RMC-6236 exerts its effects by selectively targeting the active, guanosine triphosphate-bound state of both mutant and wild-type variants of the canonical rat sarcoma virus isoforms. This selective inhibition disrupts the oncogenic signaling pathways that drive cancer cell growth and proliferation. The compound forms a stable tri-complex with cyclophilin A and the rat sarcoma virus proteins, effectively inhibiting their activity and leading to tumor regression.

Comparison with Similar Compounds

RMC-6236 is unique in its ability to selectively target the active, guanosine triphosphate-bound state of both mutant and wild-type variants of the canonical rat sarcoma virus isoforms. This distinguishes it from other inhibitors that target only specific mutations or the inactive state of the proteins. Similar compounds include other rat sarcoma virus inhibitors, such as sotorasib and adagrasib, which target specific mutations in the Kirsten rat sarcoma virus gene. these compounds do not have the same broad-spectrum activity as RMC-6236.

Conclusion

RMC-6236 is a promising compound with significant potential in the treatment of cancers driven by mutations in the Kirsten rat sarcoma virus gene. Its unique mechanism of action and broad-spectrum activity make it a valuable addition to the arsenal of targeted cancer therapies. Further research and clinical trials will continue to elucidate its full potential and applications in oncology.

Properties

IUPAC Name

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h4-8H,9H2,1-3H3,(H,18,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGAAPFSPWAYTJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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